molecular formula C16H18N2O2 B8034888 2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Cat. No.: B8034888
M. Wt: 270.33 g/mol
InChI Key: ZEKLPPFDQXKQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a complex organic compound that belongs to the class of azepinoquinazolines This compound is characterized by its unique structure, which includes a quinazoline core fused with an azepine ring and a prop-2-en-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Formation of the Azepine Ring: The azepine ring is introduced through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Introduction of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be introduced via an etherification reaction using an appropriate alkylating agent, such as allyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully or partially reduced analogs.

Scientific Research Applications

2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular pathways and mechanisms.

    Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including catalysis and the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of ion channel function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
  • 2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-11(6H)-one
  • 2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-10(6H)-one

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the position of the prop-2-en-1-yloxy group and the configuration of the azepine ring

Properties

IUPAC Name

2-prop-2-enoxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-10-20-12-7-8-14-13(11-12)16(19)18-9-5-3-4-6-15(18)17-14/h2,7-8,11H,1,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKLPPFDQXKQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)N=C3CCCCCN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.